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methoxyethoxy)quinazoline

CAS No.: 183322-20-5

Cat. No.: B019942

Get Quote

Introduction: The Quinazoline Scaffold as a
Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine
rings, is recognized as a "privileged structure” in medicinal chemistry.[1][2] Its derivatives
exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory,
antibacterial, antiviral, and antihypertensive properties.[3][4] This broad utility stems from the
scaffold's rigid conformation, which allows for the precise spatial orientation of substituents to
enable potent and selective interactions with diverse biological targets.[1] Several FDA-
approved drugs, such as the kinase inhibitors Gefitinib and Erlotinib, feature the quinazoline
core, underscoring its clinical significance.[5][6]

The 4-chloroquinazoline derivative is a key intermediate in the synthesis of these compound
libraries. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic
substitution (SNAr), providing a versatile handle for introducing molecular diversity. This
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application note provides a comprehensive guide for researchers, detailing the synthesis of the
4-chloroquinazoline core and subsequent strategies for library diversification through modern
synthetic methodologies.

Core Synthesis: Preparation of the 4-
Chloroquinazoline Intermediate

The most common and reliable route to the 4-chloroquinazoline scaffold begins with substituted
anthranilic acids, proceeding through a 4(3H)-quinazolinone intermediate. This two-step
process is robust and amenable to a wide range of starting materials.

Step 1: Synthesis of 4(3H)-Quinazolinone

The initial step involves the cyclization of an anthranilic acid derivative to form the
quinazolinone ring. The Niementowski quinazoline synthesis, which involves the reaction of
anthranilic acids with amides, is a classic method.[7] However, for library synthesis, a more
direct approach using formamidine acetate in formamide is often preferred for its efficiency.[8]

Protocol 2.1: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid
o Materials and Reagents:
o Substituted Anthranilic Acid (1.0 eq)
o Formamidine Acetate (3.0 eq)
o Formamide
o High-temperature reaction vessel (e.g., round-bottom flask with reflux condenser)

e Equipment:

o

Heating mantle or oil bath

o

Magnetic stirrer

[¢]

Standard laboratory glassware
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e Procedure:
o Combine the substituted anthranilic acid and formamidine acetate in a round-bottom flask.
o Add formamide to the flask to create a stirrable slurry.
o Heat the reaction mixture to 160 °C and maintain for 4 hours with vigorous stirring.[8]

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, cool the mixture to room temperature.
o Add water to the reaction mixture to precipitate the product.

o Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum
to yield the 4(3H)-quinazolinone.

Step 2: Chlorination to 4-Chloroquinazoline

The 4(3H)-quinazolinone is then converted to the highly reactive 4-chloroquinazoline
intermediate via chlorination. Thionyl chloride (SOCIz) is the most common and effective
reagent for this transformation.[8]

Protocol 2.2: Synthesis of 4-Chloroquinazoline
» Materials and Reagents:

o 4(3H)-Quinazolinone (1.0 eq)

o Thionyl Chloride (SOCI2) (5-10 eq)

o N,N-Dimethylformamide (DMF) (catalytic amount)
e Equipment:

o Fume hood

o Round-bottom flask with reflux condenser
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o Heating mantle or oil bath

e Procedure:

o Caution: This reaction should be performed in a well-ventilated fume hood as it releases
HCl and SOz gas.

o Suspend the 4(3H)-quinazolinone in thionyl chloride in a round-bottom flask.
o Add a catalytic amount of DMF (e.g., 1-2 drops).
o Heat the mixture to reflux (approximately 76 °C) and maintain for 4 hours.[8]

o After the reaction is complete (as monitored by TLC or LC-MS), carefully remove the
excess thionyl chloride by distillation or under reduced pressure.

o The crude 4-chloroquinazoline can often be used directly in the next step or purified by
recrystallization or column chromatography.

Strategies for Library Diversification at the C4
Position

The C4-chloro substituent is the primary site for introducing diversity into the quinazoline
scaffold. Its reactivity allows for a wide range of C-N and C-C bond-forming reactions.

C4-Amination via Nucleophilic Aromatic Substitution
(SNAr)

The most prevalent method for diversifying the 4-chloroquinazoline scaffold is through
nucleophilic aromatic substitution (SNAr) with primary or secondary amines. This reaction is
typically high-yielding and tolerant of a wide variety of functional groups on the incoming amine.
The reaction proceeds via a Meisenheimer intermediate, and the rate can be influenced by the
electronic properties of both the quinazoline and the amine.[9] Microwave irradiation can
significantly accelerate these reactions, reducing reaction times from hours to minutes.[7][10]
[11]

Protocol 3.1: Microwave-Assisted C4-Amination
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e Materials and Reagents:
o 4-Chloroquinazoline (1.0 eq)
o Substituted Amine (1.1 - 1.5 eq)
o Solvent (e.g., EtOH, i-PrOH, DMF, or DMSO)
o Base (optional, e.g., DIPEA, K2COs, especially for amine hydrochlorides)
e Equipment:
o Microwave reactor
o Microwave-safe reaction vials with stir bars
e Procedure:
o In a microwave vial, combine the 4-chloroquinazoline, the desired amine, and the solvent.
o If using an amine salt, add an appropriate base.
o Seal the vial and place it in the microwave reactor.

o Irradiate the mixture at a set temperature (typically 120-180 °C) for a specified time
(usually 10-30 minutes).[12]

o After cooling, the product can be isolated by precipitation with water, extraction, or directly
purified by preparative HPLC.

Table 1: Representative Conditions for C4-Amination
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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\. J

C4-Arylation/Alkylation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds at the
C4 position, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.

The Suzuki-Miyaura coupling reaction between the 4-chloroquinazoline and a boronic acid or
ester is a highly efficient method for creating 4-arylquinazolines.[14] This reaction offers broad
functional group tolerance and uses readily available reagents.[15]

Protocol 3.2.1: Suzuki-Miyaura Coupling
o Materials and Reagents:

o 4-Chloroquinazoline (1.0 eq)

[e]

Arylboronic Acid (1.2-1.5 eq)

o

Palladium Catalyst (e.g., Pd(PPhs)s, PdCIl2(dppf)) (2-5 mol%)

[¢]

Base (e.g., Na2COs, K2COs, Cs2C0s3) (2.0-3.0 eq)

o

Solvent System (e.g., Dioxane/H20, DMF/Ethanol)[14]
e Equipment:

o Reaction flask with reflux condenser
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o Inert atmosphere setup (Nitrogen or Argon)

e Procedure:

o To a reaction flask, add the 4-chloroquinazoline, arylboronic acid, palladium catalyst, and
base.

o Evacuate and backfill the flask with an inert gas (repeat 3 times).
o Add the degassed solvent system.

o Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC or
LC-MS).

o Cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc).
o Dry the organic layer, concentrate, and purify the product by column chromatography.

The Sonogashira coupling enables the synthesis of 4-alkynylquinazolines by reacting the 4-
chloroquinazoline with a terminal alkyne.[14] This reaction is typically catalyzed by a
combination of a palladium complex and a copper(l) salt.[16][17]

Protocol 3.2.2: Sonogashira Coupling
e Materials and Reagents:

o 4-Chloroquinazoline (1.0 eq)

[¢]

Terminal Alkyne (1.2-1.5 eq)

[e]

Palladium Catalyst (e.g., PdCI2(PPhs)2) (2-5 mol%)

[e]

Copper(l) lodide (Cul) (1-5 mol%)

o

Base (e.g., EtsN, DIPEA)

[¢]

Solvent (e.g., DMF, THF)

e Equipment:
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o Reaction flask

o Inert atmosphere setup (Nitrogen or Argon)

e Procedure:

o In a flask under an inert atmosphere, dissolve the 4-chloroquinazoline, palladium catalyst,
and Cul in the solvent.

o Add the terminal alkyne followed by the base.
o Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

o Work-up typically involves filtering off the amine salt, followed by extraction and
purification by column chromatography.

Library Purification and Characterization
The purification and characterization of compound libraries are critical to ensure the quality and

integrity of the data generated from subsequent biological screening.

« Purification: For library synthesis, high-throughput purification techniques are essential.
Reverse-phase preparative High-Performance Liquid Chromatography (prep-HPLC) is the
method of choice for purifying diverse compound libraries.

o Characterization: Each compound in the library should be characterized to confirm its identity
and purity.

o LC-MS (Liquid Chromatography-Mass Spectrometry): Provides rapid confirmation of the
molecular weight of the desired product and an estimate of its purity.

o 'H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the compound.
For library compounds, acquiring a full set of NMR data may be time-consuming, but it is
essential for representative examples and for final compounds of high interest.[18][19][20]

Visual Summaries of Synthetic Workflows
Overall Synthetic Strategy
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Caption: General workflow for quinazoline library synthesis.

C4-Position Diversification Pathways
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Caption: Key C4 diversification reactions from the 4-chloro intermediate.

Conclusion

The 4-chloroquinazoline scaffold is a powerful and versatile platform for the construction of
focused compound libraries for drug discovery. The synthetic routes outlined in this application
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note, particularly the robust SNAr and palladium-catalyzed cross-coupling reactions, provide
medicinal chemists with a reliable toolkit to generate novel analogs. The amenability of these
reactions to modern techniques like microwave-assisted synthesis allows for the rapid
exploration of chemical space, accelerating the identification of new bioactive molecules.
Careful purification and characterization are paramount to ensuring the quality of the resulting
library and the reliability of subsequent screening data.

References

o Al-Obaid, A. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and
Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

e Jilani, J. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive
Scaffold in Medicinal Chemistry. Molecules, 27(23), 8285. [Link]

e Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines
and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-
917. [Link]

e Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines
and Quinazolinones. PubMed, 10(10), 903-17. [Link]

 Jilani, J. A, et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive
Scaffold in Medicinal Chemistry. ResearchGate. [Link]

e Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines
and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-
917. [Link]

e Al-Obaid, A. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and
Quinazolinones: An Overview. PubMed, 8, 580086. [Link]

e Unknown Author. (2024). Quinazoline a scaffold with antimicrobial and anticonvulsant
activity. World of Molecules. [Link]

e Khan, I, et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-
Inflammatory Agents. Molecules, 27(23), 8448. [Link]

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.frontiersin.org/articles/10.3389/fchem.2020.580086/full
https://www.mdpi.com/1420-3049/27/23/8285
https://www.eurekaselect.com/article/13529
https://pubmed.ncbi.nlm.nih.gov/18289053/
https://www.researchgate.net/publication/365859132_Recent_Advances_on_Quinazoline_Derivatives_A_Potential_Bioactive_Scaffold_in_Medicinal_Chemistry
https://www.ingentaconnect.com/content/ben/cchts/2007/00000010/00000010/art00010
https://pubmed.ncbi.nlm.nih.gov/33282829/
https://www.worldofmolecules.com/articles/quinazoline-a-scaffold-with-antimicrobial-and-anticonvulsant-activity.html
https://www.mdpi.com/1420-3049/27/23/8448
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

da Silva, A. F,, et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-
anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry,
17, 2968-2978. [Link]

Mhaske, S. B., & Argade, N. P. (2016). Advances in Metal-Catalyzed Cross-Coupling
Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules,
21(12), 1640. [Link]

Sharma, U., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
Molecular Diversity. [Link]

Sanchez, D. A, et al. (2019). General reaction mechanism for the SNAr of 4-
chloroquinazoline and the amines studied. ResearchGate. [Link]

de Farias, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical
and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in
Medicinal Chemistry. Molecules, 29(21), 6021. [Link]

Sharma, P., et al. (2017). Synthesis and characterization of quinazoline derivatives: search
for hybrid molecule as diuretic and antihypertensive agents. Cogent Chemistry, 3(1),
1335372. [Link]

Raja, N., et al. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-
trichloromethylquinazoline series is possible despite a side dimerization reaction.
ResearchGate. [Link]

Lemoine, A., et al. (2012). Synthesis of 4-chloroquinazolines (C) with starting and
intermediate... ResearchGate. [Link]

Unknown Author. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline. [a].
ResearchGate. [Link]

Pathare, R. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-
dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic
Chemistry, 5, 32. [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8652155/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274390/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018285/
https://www.researchgate.net/figure/General-reaction-mechanism-for-the-SNAr-of-4-chloroquinazoline-and-the-amines-studied_fig3_335198032
https://www.mdpi.com/1420-3049/29/21/6021
https://www.tandfonline.com/doi/full/10.1080/23312009.2017.1335372
https://www.researchgate.net/publication/338210385_Sonogashira_cross-coupling_reaction_in_4-chloro-2-trichloromethylquinazoline_series_is_possible_despite_a_side_dimerization_reaction
https://www.researchgate.net/figure/Synthesis-of-4-chloroquinazolines-C-with-starting-and-intermediate-compounds-type-A_fig1_225071192
https://www.researchgate.net/publication/257855355_Amination_of_halopyrimidines_and_4-chloroquinazoline_a
https://www.beilstein-journals.org/bjoc/articles/5/32
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Unknown Author. (2024). Characterization, Synthesis, and Antimicrobial Activities of
Quinazoline Derivatives and their Metal lon Complexes. Oriental Journal of Chemistry, 40(2).
[Link]

Li, Y., et al. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds
Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 27(19), 6667.
[Link]

Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE
DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and
Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging
Substrate Combinations in Water. Organic Chemistry Portal. [Link]

Liu, Y., et al. (2012). Privileged structure-based quinazolinone natural product-templated
libraries: identification of novel tubulin polymerization inhibitors. Journal of Medicinal
Chemistry, 55(21), 9313-9325. [Link]

Gao, S. S, et al. (2022). Unexpected assembly machinery for 4(3H)-quinazolinone scaffold
synthesis. Nature Communications, 13(1), 6470. [Link]

Schneider, T., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a
Magnetic Janus-Type Catalyst. Catalysts, 10(11), 1279. [Link]

Wang, Z., et al. (2024). Activity-based protein profiling guided new target identification of
quinazoline derivatives for expediting bactericide discovery. Journal of Hazardous Materials,
475, 134731. [Link]

Faghih, Z., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline
derivatives bearing triazole-acetamides. Scientific Reports, 13(1), 10188. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://orientjchem.org/vol40no2/characterization-synthesis-and-antimicrobial-activities-of-quinazoline-derivatives-and-their-metal-ion-complexes/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573030/
https://www.tsijournals.com/articles/synthesis-characterization-of-novel-quinazoline-derivatives-and-antimicrobial-screening.pdf
https://www.organic-chemistry.org/abstracts/lit2/548.shtm
https://pubmed.ncbi.nlm.nih.gov/23030554/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9621379/
https://www.mdpi.com/2073-4344/10/11/1279
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11202816/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10288118/
https://www.benchchem.com/product/b019942?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. Privileged structure-based quinazolinone natural product-templated libraries: identification
of novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]
4. mdpi.com [mdpi.com]

5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives
[EMNEDAQZHO]and their Metal lon Complexes — Oriental Journal of Chemistry
[orientjchem.org]

6. Activity-based protein profiling guided new target identification of quinazoline derivatives
for expediting bactericide discovery: Activity-based protein profiling derived new target
discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An
Overview [frontiersin.org]

8. researchgate.net [researchgate.net]
9. researchgate.net [researchgate.net]
10. researchgate.net [researchgate.net]

11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview -
PubMed [pubmed.nchbi.nlm.nih.gov]

12. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC
[pmc.ncbi.nlm.nih.gov]

13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as
potential anticancer agents - PMC [pmc.ncbi.nim.nih.gov]

14. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones
and Their Quinazoline Derivatives - PMC [pmc.ncbi.nim.nih.gov]

15. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl
Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-
chemistry.org]

16. researchgate.net [researchgate.net]
17. mdpi.com [mdpi.com]

18. tandfonline.com [tandfonline.com]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://pdf.benchchem.com/15071/Quinazoline_Derivatives_A_Privileged_Scaffold_in_Modern_Medicinal_Chemistry.pdf
https://pubmed.ncbi.nlm.nih.gov/16257201/
https://pubmed.ncbi.nlm.nih.gov/16257201/
https://www.mdpi.com/2305-7084/5/4/73
https://www.mdpi.com/2305-7084/6/6/94
https://www.orientjchem.org/vol40no5/characterization-synthesis-and-antimicrobial-activities-of-quinazoline-derivatives-emnedaqzhoand-their-metal-ion-complexes/
https://www.orientjchem.org/vol40no5/characterization-synthesis-and-antimicrobial-activities-of-quinazoline-derivatives-emnedaqzhoand-their-metal-ion-complexes/
https://www.orientjchem.org/vol40no5/characterization-synthesis-and-antimicrobial-activities-of-quinazoline-derivatives-emnedaqzhoand-their-metal-ion-complexes/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12302339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12302339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12302339/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2020.580086/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2020.580086/full
https://www.researchgate.net/figure/Synthesis-of-4-chloroquinazolines-C-with-starting-and-intermediate-compounds-type-A-and_fig2_23169742
https://www.researchgate.net/figure/General-reaction-mechanism-for-the-SNAr-of-4-chloroquinazoline-and-the-amines-studied_fig3_328461104
https://www.researchgate.net/publication/5563135_Microwave-Assisted_Synthesis_of_Bioactive_Quinazolines_and_Quinazolinones
https://pubmed.ncbi.nlm.nih.gov/33282829/
https://pubmed.ncbi.nlm.nih.gov/33282829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12023255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12023255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270716/
https://www.organic-chemistry.org/abstracts/literature/988.shtm
https://www.organic-chemistry.org/abstracts/literature/988.shtm
https://www.organic-chemistry.org/abstracts/literature/988.shtm
https://www.researchgate.net/publication/256869906_Sonogashira_cross-coupling_reaction_in_4-chloro-2-trichloromethylquinazoline_series_is_possible_despite_a_side_dimerization_reaction
https://www.mdpi.com/2073-4344/15/12/1123
https://www.tandfonline.com/doi/full/10.3109/14756366.2013.845820
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 19. Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole
Carbamide Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

o 20. tsijournals.com [tsijournals.com]

o To cite this document: BenchChem. [Application Note: Synthesis of Focused Compound
Libraries from a 4-Chloroquinazoline Scaffold]. BenchChem, [2026]. [Online PDF]. Available
at: [https://'www.benchchem.com/product/b019942#creating-compound-libraries-from-a-4-
chloroquinazoline-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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